Enantioselectivity Advantage in Asymmetric Conjugate Addition Compared to 2-Cyclohexen-1-one
In Cu(OTf)₂-catalyzed asymmetric conjugate addition of Et₂Zn, 2-cyclohepten-1-one achieves markedly higher enantioselectivity than the six-membered ring analog 2-cyclohexen-1-one when using the same chiral benzimidazolium salt ligand [1].
| Evidence Dimension | Enantiomer ratio (er) of conjugate addition product |
|---|---|
| Target Compound Data | 92:8 er (84% ee) for (S)-adduct; 9:91 er (82% ee) for (R)-adduct |
| Comparator Or Baseline | 2-Cyclohexen-1-one: 88:12 er (76% ee) for (S)-adduct; 86:14 er (72% ee) for (R)-adduct |
| Quantified Difference | Enantioselectivity improvement of Δer ≈ +4 (S) and +23 (R) absolute percentage points versus 2-cyclohexen-1-one |
| Conditions | Cu(OTf)₂ catalyst, chiral benzimidazolium salt ligand, Et₂Zn, THF, ambient temperature |
Why This Matters
This quantifiable enantioselectivity advantage makes 2-cyclohepten-1-one the preferred substrate when high chiral purity of the conjugate addition product is required for downstream pharmaceutical or agrochemical synthesis.
- [1] NACTEM. (n.d.). Reversal of Stereoselectivity in the Cu-Catalyzed Conjugate Addition Reaction of Dialkylzinc to Cyclic Enone in the Presence of a Chiral Azolium Compound. FACTA Database. View Source
